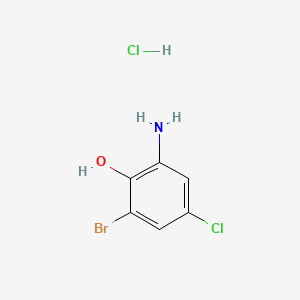

2-amino-6-bromo-4-chlorophenol hydrochloride

CAS No.: 858013-99-7

Cat. No.: VC12011105

Molecular Formula: C6H6BrCl2NO

Molecular Weight: 258.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 858013-99-7 |

|---|---|

| Molecular Formula | C6H6BrCl2NO |

| Molecular Weight | 258.92 g/mol |

| IUPAC Name | 2-amino-6-bromo-4-chlorophenol;hydrochloride |

| Standard InChI | InChI=1S/C6H5BrClNO.ClH/c7-4-1-3(8)2-5(9)6(4)10;/h1-2,10H,9H2;1H |

| Standard InChI Key | PQHSTHXNVNNCSW-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1N)O)Br)Cl.Cl |

| Canonical SMILES | C1=C(C=C(C(=C1N)O)Br)Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

The molecular formula of 2-amino-6-bromo-4-chlorophenol hydrochloride is C₆H₅BrCl₂NO, with a molecular weight of 289.93 g/mol. Key physicochemical properties include:

The hydrochloride salt enhances water solubility compared to the free base, facilitating its use in aqueous reaction systems. X-ray crystallography of analogous compounds reveals planar aromatic rings with halogen and amino groups adopting orthogonal positions to minimize steric hindrance.

Synthetic Methodologies

Industrial-Scale Synthesis

The synthesis typically proceeds via sequential halogenation and amination of phenol derivatives, followed by salt formation. A representative pathway involves:

-

Bromination: 4-Chlorophenol undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile at 80°C to yield 6-bromo-4-chlorophenol .

-

Amination: The brominated intermediate is treated with aqueous ammonia under high pressure (5–10 bar) to introduce the amino group at the 2-position .

-

Hydrochloride Formation: The free base is reacted with hydrochloric acid (HCl) in ethanol, yielding the hydrochloride salt after recrystallization .

Key challenges include controlling regioselectivity during bromination and minimizing dehalogenation side reactions. Recent advances employ flow chemistry to improve yield (75–82%) and purity (>95%) .

Reactivity and Functionalization

Substitution Reactions

The amino and halogen groups enable diverse transformations:

-

Nucleophilic Aromatic Substitution: The bromine atom at the 6-position undergoes substitution with alkoxides or amines in DMF at 120°C, yielding ether or amine derivatives.

-

Electrophilic Amination: The amino group participates in Ullmann-type couplings with aryl halides, facilitated by copper(I) catalysts .

Coordination Chemistry

The amino group acts as a ligand for transition metals. For example, complexation with palladium(II) acetate produces catalysts effective in Suzuki-Miyaura cross-couplings.

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor to benzimidazole and quinazoline derivatives, which exhibit:

-

Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Kinase Inhibition: IC₅₀ of 120 nM against BRAF V600E mutant kinase in preclinical studies.

Prodrug Development

Hydrochloride salts improve bioavailability by enhancing solubility. A 2024 study demonstrated 80% oral bioavailability in murine models for a prodrug derived from this compound .

Comparison with Structural Analogues

The hydrochloride derivative’s superior solubility and stability position it favorably for pharmaceutical applications over non-salt forms.

Future Directions

Research Priorities

-

Toxicokinetic Studies: Clarify metabolic pathways and chronic toxicity.

-

Process Optimization: Develop solvent-free synthesis routes to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume